(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
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Overview
Description
(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dinitrophenyl group, and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,4-dinitroaniline with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base, followed by cyclization with thioglycolic acid. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents like 2,4-dinitroaniline.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The nitro groups can be reduced to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Electrophilic reagents such as bromine or nitrating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of diamino derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can be used to study enzyme interactions and inhibition due to its potential as an enzyme inhibitor.
Medicine
In medicinal chemistry, this compound is of interest for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The dinitrophenyl group may interact with enzymes or receptors, inhibiting their activity. The hydroxy-methoxyphenyl group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
Cresol: A simpler phenolic compound with antimicrobial properties.
Thiazolidinediones: A class of compounds with a similar thiazolidinone ring, used as antidiabetic agents.
Nitroanilines: Compounds with nitro groups attached to aniline, used in dye synthesis and as intermediates in organic synthesis.
Uniqueness
(5E)-3-[(2,4-DINITROPHENYL)AMINO]-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. Its structure allows for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(5E)-3-(2,4-dinitroanilino)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O7S2/c1-28-14-6-9(2-5-13(14)22)7-15-16(23)19(17(29)30-15)18-11-4-3-10(20(24)25)8-12(11)21(26)27/h2-8,18,22H,1H3/b15-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEMUMJJGVILFS-VIZOYTHASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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